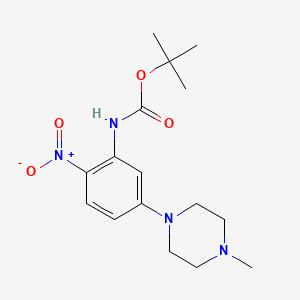
Tert-butyl (5-(4-methylpiperazin-1-yl)-2-nitrophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tert-butyl group, a piperazine ring, and a nitrophenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methylpiperazine with 2-nitroaniline to form an intermediate, which is then reacted with tert-butyl chloroformate to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]carbamate may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Substitution: Electrophiles such as alkyl halides, organic solvents like acetonitrile
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed
Reduction of the nitro group: 5-(4-methylpiperazin-1-yl)-2-aminophenyl carbamate
Substitution on the piperazine ring: Various alkylated or acylated derivatives
Hydrolysis of the carbamate group: 5-(4-methylpiperazin-1-yl)-2-nitroaniline and tert-butyl alcohol
Scientific Research Applications
tert-Butyl N-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]carbamate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-3-((5-methyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide
- tert-Butyl N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]carbamate
Uniqueness
tert-Butyl N-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a piperazine ring allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H24N4O4 |
|---|---|
Molecular Weight |
336.39 g/mol |
IUPAC Name |
tert-butyl N-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]carbamate |
InChI |
InChI=1S/C16H24N4O4/c1-16(2,3)24-15(21)17-13-11-12(5-6-14(13)20(22)23)19-9-7-18(4)8-10-19/h5-6,11H,7-10H2,1-4H3,(H,17,21) |
InChI Key |
NAYIMYIHMQMARV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)N2CCN(CC2)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















